molecular formula C19H21N5O3S B2627039 N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 1797085-75-6

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2627039
CAS No.: 1797085-75-6
M. Wt: 399.47
InChI Key: KJNZEVBBEHMPPI-UHFFFAOYSA-N
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Description

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions to introduce the piperidine-1-sulfonyl and benzamide groups. Common reagents used in these reactions include various acids, bases, and coupling agents .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis are sometimes employed to enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-14-11-18-20-12-16(13-24(18)22-14)21-19(25)15-5-7-17(8-6-15)28(26,27)23-9-3-2-4-10-23/h5-8,11-13H,2-4,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNZEVBBEHMPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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